molecular formula C22H19NO4 B3013181 N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1351661-73-8

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B3013181
CAS No.: 1351661-73-8
M. Wt: 361.397
InChI Key: XDTRPVIWWKMHJI-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is a benzofuran-derived carboxamide featuring a 7-methoxy substitution on the benzofuran core and a hydroxyethyl-naphthalene side chain.

Properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c1-26-19-11-5-8-15-12-20(27-21(15)19)22(25)23-13-18(24)17-10-4-7-14-6-2-3-9-16(14)17/h2-12,18,24H,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTRPVIWWKMHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC(C3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate alkynes under acidic or basic conditions.

    Introduction of the Naphthalene Moiety: The naphthalene group can be introduced via Friedel-Crafts alkylation or acylation reactions using naphthalene and suitable electrophiles.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine derivative under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of halogenated derivatives or other functional groups.

Scientific Research Applications

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with Benzofuran Cores

N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide (Compound 22)

  • Structure : Shares the 7-methoxybenzofuran core but differs in the amide substituents (methoxybenzyl and methyl groups vs. hydroxyethyl-naphthalene).
  • Synthesis : Prepared via EDCI/DMAP coupling with a 25% yield, lower than typical yields for carboxamides, suggesting steric challenges in the target compound’s synthesis .
  • Biological Relevance: No direct activity data, but benzofuran carboxamides are often explored for antimicrobial or CNS applications.

N-(furan-3-yl)methyl-7-methoxy-N-(2-methoxyethyl)-1-benzofuran-2-carboxamide

  • Structure : Features a 7-methoxybenzofuran core with furan and methoxyethyl substituents.
  • Properties : Molecular weight 257.29 g/mol; the absence of naphthalene reduces hydrophobicity compared to the target compound .

Coumarin-Based Analogues

(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k)

  • Structure : Coumarin core with acetohydrazide and nitrobenzylidene substituents.
  • Physical Properties: Melting point 245–247°C; IR spectra show C=O (1685 cm⁻¹) and NO₂ (1520 cm⁻¹) stretches .
  • Comparison: The coumarin scaffold offers distinct electronic properties vs.

Piperidine-Naphthalene Derivatives

(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

  • Structure : Piperidine-carboxamide with naphthalene and fluorobenzyl groups.
  • Activity : Reported as a SARS-CoV-2 inhibitor, highlighting the naphthalene group’s role in viral protease binding .
  • Comparison : The target compound’s hydroxyethyl linker may offer conformational flexibility absent in rigid piperidine derivatives.

Data Table: Key Properties of Analogs vs. Target Compound

Compound Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Yield Biological Notes
Target Compound Benzofuran 7-methoxy, hydroxyethyl-naphthalene ~383.4 (calculated) Not reported Hypothesized enzyme inhibition
N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide Benzofuran 7-methoxy, 4-methoxybenzyl, N-methyl ~353.4 25% N/A
(E)-Compound 2k Coumarin 4-methyl-2-oxo, nitrobenzylidene ~413.3 Not reported Antimicrobial screening candidate
(R)-Piperidine-naphthalene derivative Piperidine Naphthalene, 4-fluorobenzyl ~406.5 Not reported SARS-CoV-2 inhibitor

Key Research Findings

  • Naphthalene Impact : The naphthalene group in the target compound and piperidine analogs enhances hydrophobic interactions in biological systems, critical for targeting enzymes or viral proteases.
  • Methoxy Substitution: The 7-methoxy group on benzofuran improves solubility relative to non-polar analogs, as seen in coumarin derivatives .

Biological Activity

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a benzofuran core and a naphthalene moiety, suggest potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

C22H19NO4C_{22}H_{19}NO_4

Structural Features:

  • Benzofuran Core : Provides a scaffold for various biological interactions.
  • Naphthalene Moiety : Enhances lipophilicity, potentially improving membrane permeability.
  • Carboxamide Group : Implicated in hydrogen bonding and interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Benzofuran Core : Cyclization of 2-hydroxybenzaldehyde derivatives.
  • Introduction of the Naphthalene Moiety : Via Friedel-Crafts alkylation or acylation.
  • Carboxamide Formation : Reaction with an amine derivative under mild conditions.

Antimicrobial Properties

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial activity. For example, a study on similar naphthalene derivatives reported:

  • Inhibition of Staphylococcus aureus : Some derivatives showed minimum inhibitory concentrations (MIC) comparable to or exceeding standard antibiotics like ampicillin .
CompoundMIC against S. aureusMIC against M. tuberculosis
Compound A12 µM23 µM
Compound B24 µM24 µM

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. The mechanism is hypothesized to involve:

  • Inhibition of Cell Proliferation : By interfering with specific signaling pathways associated with tumor growth.

The proposed mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors involved in disease pathways. Potential mechanisms include:

  • Enzyme Inhibition : Binding to active sites of enzymes involved in metabolic pathways.
  • Receptor Modulation : Affecting receptor-mediated signaling pathways, which could lead to altered cellular responses.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into structure-activity relationships (SAR):

  • Antimycobacterial Activity : Compounds with similar structures have shown promising results against Mycobacterium tuberculosis, indicating potential for further development .
  • Cytotoxicity Assessments : Evaluations using THP-1 cells showed no significant lethal effects for the most potent compounds, suggesting a favorable safety profile for further testing .

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